c-Myc inhibitor 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc Inhibitor 13 is a small molecule that selectively inhibits the c-Myc protein, a transcription factor involved in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often dysregulated in various cancers, making it a significant target for cancer therapy . This compound has shown promise in preclinical studies for its ability to disrupt c-Myc function and inhibit tumor growth .
Preparation Methods
The preparation of c-Myc Inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of cycloalkyl and aryl groups to form the core structure of the inhibitor. The synthesis typically involves multiple steps, including condensation reactions, cyclization, and purification processes . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
c-Myc Inhibitor 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
c-Myc Inhibitor 13 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Myc protein’s role in various biochemical pathways.
Biology: The inhibitor helps in understanding the molecular mechanisms of c-Myc in cell proliferation and apoptosis.
Industry: The compound is used in the development of new cancer therapies and in drug discovery research.
Mechanism of Action
c-Myc Inhibitor 13 exerts its effects by binding to the c-Myc protein, preventing its dimerization with the Max protein. This inhibition disrupts the c-Myc/Max complex’s ability to bind to DNA and regulate gene expression. The inhibitor also promotes the degradation of the c-Myc protein, leading to reduced levels of c-Myc in cells . This mechanism effectively impedes the transcriptional activity of c-Myc, resulting in the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
c-Myc Inhibitor 13 is unique compared to other c-Myc inhibitors due to its specific binding affinity and selectivity for the c-Myc protein. Similar compounds include:
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc function by forming inactive heterodimers.
10058-F4: A small molecule that disrupts the c-Myc/Max interaction.
10074-G5: Another small molecule inhibitor that targets the c-Myc/Max dimerization.
These compounds share the common goal of inhibiting c-Myc activity but differ in their molecular structures and mechanisms of action. This compound stands out for its potent and selective inhibition of c-Myc, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C30H39N9O |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
3-(diethylamino)-N-[2-[4-[[1-(2-pyrrolidin-1-ylethyl)triazol-4-yl]methylamino]quinazolin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C30H39N9O/c1-3-37(4-2)18-15-28(40)32-26-13-7-6-12-25(26)30-33-27-14-8-5-11-24(27)29(34-30)31-21-23-22-39(36-35-23)20-19-38-16-9-10-17-38/h5-8,11-14,22H,3-4,9-10,15-21H2,1-2H3,(H,32,40)(H,31,33,34) |
InChI Key |
ZOBWXMOIQOQDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CN(N=N4)CCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.